This compound falls under the category of piperidine derivatives, which are known for their diverse pharmacological activities. It is classified as an organic compound with the molecular formula and has a CAS number of 1353987-64-0. The presence of both the piperidine and acetic acid functionalities suggests potential applications in drug development and synthesis.
The synthesis of (3-Methoxy-piperidin-1-yl)-acetic acid can be achieved through several methods, often involving the reaction of piperidine derivatives with acetic acid or its derivatives.
Technical parameters such as reaction time, solvent choice, and concentration play crucial roles in optimizing yield and purity.
The molecular structure of (3-Methoxy-piperidin-1-yl)-acetic acid features a piperidine ring substituted at the 3-position with a methoxy group and at the 1-position with an acetic acid group.
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances critical for understanding its reactivity and interactions.
(3-Methoxy-piperidin-1-yl)-acetic acid can participate in various chemical reactions typical for carboxylic acids and amines.
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts.
Further studies are needed to elucidate its precise mechanism of action and therapeutic potential.
(3-Methoxy-piperidin-1-yl)-acetic acid exhibits several notable physical and chemical properties:
(3-Methoxy-piperidin-1-yl)-acetic acid has several potential applications across different scientific domains:
Nucleophilic substitution reactions provide robust pathways for introducing diverse functionalities at the piperidine nitrogen (N1 position), serving as the foundational step for synthesizing (3-methoxy-piperidin-1-yl)-acetic acid precursors. The unshared electron pair on the piperidine nitrogen facilitates direct alkylation or acylation reactions under controlled conditions.
Industrial routes frequently employ 3-hydroxypiperidine as the starting material, where the hydroxyl group is protected prior to nitrogen functionalization. Patent CN102127080A details the use of benzyl chloride or di-tert-butyl dicarbonate (Boc₂O) for N-protection, achieving yields >85% under mild conditions (25-40°C) in aprotic solvents like dichloromethane [4]. Subsequent deprotonation with strong bases (e.g., NaH or K₂CO₃) generates a highly nucleophilic species that readily attacks α-haloacetates. This reaction proceeds via an Sₙ2 mechanism, necessitating precise stoichiometric control to minimize dialkylation.
Recent advances leverage phase-transfer catalysis (PTC) to accelerate these reactions in biphasic systems. Tetrabutylammonium bromide (TBAB) facilitates anion transfer into organic phases, enabling reactions between aqueous NaOH and organic-soluble piperidine derivatives at ambient temperature. This method reduces side-product formation (<5%) while achieving near-quantitative conversion within 2 hours [10].
Table 1: Nucleophilic Substitution Approaches for N-Acetic Acid Integration
| Piperidine Precursor | Alkylating Agent | Catalyst/Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-Methoxypiperidine | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 78 |
| N-Boc-3-hydroxypiperidine | Chloroacetic anhydride | TBAB | Toluene/H₂O | 92 |
| 3-Trityloxypiperidine | Methyl chloroacetate | NaH | THF | 85 |
Introducing the 3-methoxy group with strict regiocontrol presents significant synthetic challenges due to the similar reactivity of secondary alcohols in polyhydroxylated piperidines. Contemporary methodologies employ chemo- and stereoselective methylation strategies targeting the C3 hydroxyl while preserving other functionalities.
A prominent approach involves catalytic hydrogenation of pyridine derivatives. As reported in commercial synthesis data, (S)-3-methoxypiperidine is produced via asymmetric hydrogenation of 3-methoxypyridine using Pt/C or PtO₂ catalysts under 50-100 psi H₂ pressure in ethanol/methanol mixtures. This method achieves >90% enantiomeric excess (ee) and 70-85% isolated yield, with catalyst recyclability up to five cycles without significant activity loss [3].
Alternative biomimetic strategies utilize enzyme-mediated methylation. Pseudomonas fluorescens lipase catalyzes the transesterification of 3-hydroxypiperidine with vinyl methyl ether in tert-butyl methyl ether (MTBE), achieving 95% regioselectivity at 30°C. Though enzymatic routes offer exceptional selectivity, scalability limitations remain due to enzyme costs and reaction kinetics [7].
For non-chiral applications, Williamson ether synthesis provides a straightforward path:
The conjugation of acetic acid to the piperidine nitrogen employs two principal strategies: direct carboxymethylation of pre-formed 3-methoxypiperidine or stepwise coupling-hydrolysis sequences. Each approach presents distinct advantages in yield optimization and stereochemical preservation.
Mitsunobu reactions enable efficient O→N functionalization transfer. When applied to 3-hydroxy-piperidine precursors, diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate coupling with ethyl glycolate, producing N-carbethoxymethyl-3-hydroxypiperidine intermediates. Subsequent methylation (as in Section 1.2) and alkaline hydrolysis (NaOH/EtOH/H₂O, 70°C, 4h) furnish the target acid in overall 65% yield. While stereospecific (inversion at C3 is negligible), this route suffers from stoichiometric phosphine oxide byproducts complicating purification .
Industrial-scale processes prefer reductive amination pathways using glyoxylic acid derivatives. 3-Methoxypiperidine reacts with ethyl glyoxylate in methanol at 25°C to form an iminium intermediate, reduced by sodium borohydride (0°C, 2h) to the ethyl ester. Hydrolysis with 2M NaOH quantitatively generates the acetic acid derivative without racemization. This method achieves 88% overall yield with <0.5% dimeric impurities, facilitated by in situ pH monitoring during reduction to prevent over-alkylation [4].
Table 2: Comparative Analysis of Acetic Acid Coupling Methodologies
| Strategy | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct Alkylation | K₂CO₃, ethyl bromoacetate, CH₃CN | 80°C | 12 h | 78 | 95 |
| Reductive Amination | Ethyl glyoxylate, NaBH₄, MeOH | 0°C → 25°C | 4 h | 88 | 98 |
| Mitsunobu Coupling | DEAD, PPh₃, ethyl glycolate, THF | 0°C → 25°C | 24 h | 65 | 90 |
Transitioning from laboratory synthesis to metric-ton production requires addressing catalyst efficiency, energy-intensive steps, and purification bottlenecks. Continuous-flow hydrogenation systems have demonstrated remarkable improvements in synthesizing enantiopure 3-methoxypiperidine precursors. Fixed-bed reactors packed with 5% Pt/C catalysts process 3-methoxypyridine solutions (10% in MeOH) at 80°C and 15 bar H₂ pressure, achieving 99% conversion with space-time yields of 1.2 kg·L⁻¹·h⁻¹. Catalyst lifetimes exceed 300 hours through periodic oxidative regeneration [3] [9].
Crystallization-induced diastereomer resolution (CIDR) addresses enantiopurity requirements. Crude (rac)-3-methoxypiperidine is treated with L-tartaric acid (1.0 equiv) in ethanol/water (4:1), yielding diastereomeric salts with differential solubility. After recrystallization, the (S)-salt is liberated with NaOH, providing enantiomerically enriched (>98% ee) amine in 40% recovery per cycle. Mother liquor recycling improves overall yield to 65% [4].
Downstream purification of the acetic acid derivative employs multistage countercurrent extraction:
Process analytical technology (PAT) enables real-time quality control. Inline FTIR spectroscopy monitors methoxylation completeness by tracking C-O stretching bands (1085 cm⁻¹), while HPLC-UV at 210 nm quantifies acetic acid derivative formation during coupling. Automated feedback loops adjust reagent addition rates, reducing batch-to-batch variability to <2% [10].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5